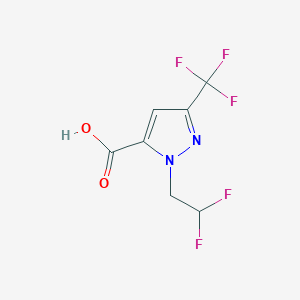

1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Descripción

1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of both difluoroethyl and trifluoromethyl groups imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.

Propiedades

IUPAC Name |

2-(2,2-difluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2O2/c8-5(9)2-14-3(6(15)16)1-4(13-14)7(10,11)12/h1,5H,2H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWRSEBOHQHGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2,2-difluoroethanol with trifluoromethyl-substituted pyrazole derivatives. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or other suitable reducing agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Strong bases, solvents like DMSO or THF.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

Chemistry

1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid serves as a crucial building block for synthesizing more complex fluorinated compounds. Its unique structure allows chemists to explore new synthetic pathways, enhancing the development of novel materials .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have indicated its ability to interact with specific molecular targets, which may lead to significant therapeutic effects. The presence of fluorine enhances binding affinity to enzymes and receptors .

Medicine

The compound shows promise in drug discovery and development due to its unique chemical properties. Notably, it has been studied for its anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. In vitro assays demonstrated an IC50 value of 0.02 μM against COX-2, indicating a high selectivity index compared to traditional anti-inflammatory drugs like diclofenac .

Table 1: Inhibition Data for COX Enzymes

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 0.02 | High |

| Diclofenac | 0.054 | - |

In vivo studies further support its efficacy; for instance, in a carrageenan-induced rat paw edema model, the compound exhibited a 71% inhibition rate compared to celecoxib's 22% .

Table 2: Edema Inhibition Percentages

| Compound | % Inhibition |

|---|---|

| This compound | 71% |

| Celecoxib | 22% |

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials with enhanced stability and reactivity. Its fluorinated nature makes it suitable for applications requiring robust chemical properties .

Case Studies

Recent studies have highlighted the compound's biological activity through various experimental models. For example:

- Anti-inflammatory Activity : In a study by Abdellatif et al., the anti-inflammatory efficacy was evaluated using a carrageenan-induced edema model in rats. The results demonstrated significant inhibition percentages compared to control groups .

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption characteristics due to its lipophilic nature from the trifluoromethyl group. However, moderate toxicity levels were observed at high concentrations, indicating the need for further investigation into dose-dependent effects .

Mecanismo De Acción

The mechanism of action of 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, leading to its observed effects .

Comparación Con Compuestos Similares

- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether

- Ethyl (2,2,2-trifluoroethyl)carbonate

- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

Comparison: Compared to these similar compounds, 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid stands out due to its unique combination of difluoroethyl and trifluoromethyl groups. This

Actividad Biológica

1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated organic compound that has attracted attention in various scientific fields due to its unique chemical properties and potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

The compound is characterized by the presence of both difluoroethyl and trifluoromethyl groups, which contribute to its stability and reactivity. Its molecular formula is C7H5F5N2O2, and it has a molecular weight of 228.12 g/mol .

Synthesis

The synthesis typically involves the reaction of 2,2-difluoroethanol with trifluoromethyl-substituted pyrazole derivatives. Common solvents include dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), often in the presence of strong bases .

1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibits biological activity through its interaction with specific molecular targets. The fluorine atoms enhance binding affinity to certain enzymes and receptors, modulating their activity. This compound has been explored for its potential therapeutic effects in various diseases.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes.

Table 1: Inhibition Data for COX Enzymes

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 0.02 | High |

| Diclofenac | 0.054 | - |

The selectivity index indicates that this compound may have a favorable profile compared to standard anti-inflammatory agents like diclofenac .

Case Studies

A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives, including the compound . The anti-inflammatory efficacy was evaluated using a carrageenan-induced rat paw edema model, demonstrating significant edema inhibition percentages compared to controls .

Table 2: Edema Inhibition Percentages

| Compound | % Inhibition |

|---|---|

| 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 71% |

| Celecoxib | 22% |

This data suggests that the compound not only inhibits COX enzymes effectively but also exhibits notable in vivo anti-inflammatory effects .

Q & A

Q. Optimization Strategies :

- Continuous Flow Reactors : Improve yield and reduce side reactions by enhancing heat/mass transfer .

- Catalyst Screening : Use palladium or copper catalysts for regioselective functionalization (e.g., Suzuki coupling for aryl groups) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹⁹F NMR : Critical for confirming fluorine substituents (e.g., difluoroethyl and trifluoromethyl groups) due to distinct chemical shifts .

- ¹H/¹³C NMR : Resolve pyrazole ring protons and carboxylate carbon signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Determines 3D structure and regiochemistry of substituents .

- Infrared (IR) Spectroscopy : Identifies carboxylic acid (-COOH) and C-F stretching vibrations .

Advanced: How does the presence of fluoroethyl and trifluoromethyl groups influence the compound's binding affinity in enzyme interaction studies?

Methodological Answer:

- Fluorine Effects :

- Binding Assays :

Advanced: What strategies are employed to resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC50 values measured under identical pH/temperature conditions) .

- Structural Validation : Confirm compound purity and regiochemistry via NMR/X-ray to rule out structural misassignment .

- Computational Modeling :

Advanced: How does structural modification of this compound impact its pharmacokinetic properties?

Methodological Answer:

- Modification Strategies :

- Pharmacokinetic Studies :

Advanced: What are the key structural analogs, and how do their reactivities compare?

Q. Comparative Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.